9-[(3-fluorophenyl)methyl]-9H-purin-6-amine

PDE4 inhibition Structure-Activity Relationship (SAR) Regioisomeric differentiation

9-[(3-fluorophenyl)methyl]-9H-purin-6-amine (CAS 1406612-50-7) is a synthetic small molecule belonging to the class of N9-substituted adenine derivatives. With a molecular formula of C12H10FN5 and a purity of 95%, it is commercially available as a powder for research purposes.

Molecular Formula C12H10FN5
Molecular Weight 243.245
CAS No. 1406612-50-7
Cat. No. B2798268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[(3-fluorophenyl)methyl]-9H-purin-6-amine
CAS1406612-50-7
Molecular FormulaC12H10FN5
Molecular Weight243.245
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C12H10FN5/c13-9-3-1-2-8(4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16)
InChIKeyOSPPGDFSOGSIAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-[(3-Fluorophenyl)methyl]-9H-purin-6-amine (CAS 1406612-50-7): A 9-Substituted Adenine Scaffold for PDE4-Targeted Research


9-[(3-fluorophenyl)methyl]-9H-purin-6-amine (CAS 1406612-50-7) is a synthetic small molecule belonging to the class of N9-substituted adenine derivatives. With a molecular formula of C12H10FN5 and a purity of 95%, it is commercially available as a powder for research purposes . The compound incorporates a 3-fluorophenylmethyl group at the N9 position of the adenine core. This structural class has been extensively studied for its ability to inhibit cyclic nucleotide phosphodiesterase type-4 (PDE4), a validated therapeutic target for inflammatory and autoimmune disorders [1]. The specific 3-fluorobenzyl substitution pattern differentiates it from the broader class of 9-substituted adenines, which have produced lead candidates like the 2-fluorobenzyl analog NCS613 [1].

Why 9-[(3-Fluorophenyl)methyl]-9H-purin-6-amine Cannot Be Simply Replaced by Other 9-Substituted Adenines


Within the 9-substituted adenine class, minor modifications to the benzyl group profoundly alter PDE4 inhibitory potency and selectivity. Research on the lead compound NCS613, a 2-fluorobenzyl analog, demonstrated that both PDE4 inhibitory activity (IC50 = 42 nM) and selectivity over other PDE isoenzymes are highly sensitive to the substitution pattern on the N9 benzyl ring [1]. For example, replacing the 2-fluorobenzyl group with a 2-methoxybenzyl moiety increased potency by up to 450-fold in optimized derivatives [1]. Consequently, the 3-fluorobenzyl substitution pattern of 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine [2] represents a distinct regioisomeric profile. Generic substitution with another 9-benzyladenine cannot guarantee equivalent PDE4 affinity, selectivity, or downstream pharmacological effects without direct empirical evidence, making it a critical variable in structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Guide for 9-[(3-Fluorophenyl)methyl]-9H-purin-6-amine


Regioisomeric Identity: A 3-Fluorobenzyl Position Distinct from Validated PDE4 Inhibitors

9-[(3-fluorophenyl)methyl]-9H-purin-6-amine is the 3-fluorobenzyl regioisomer [1], which is structurally distinct from the extensively characterized 2-fluorobenzyl series. The seminal SAR study by Raboisson et al. established that the position of the substituent on the N9 benzyl group is a critical determinant of PDE4 inhibitory activity. Their lead compound, NCS613 (a 2-fluorobenzyl analog), exhibited an IC50 of 42 nM against PDE4 [2]. The 2-methoxybenzyl derivative (9r) attained an IC50 of 1.4 nM, representing a 30-fold improvement over the 2-fluorobenzyl lead [2]. The 3-fluorobenzyl substitution pattern of the target compound places it in a unique regioisomeric space whose activity profile cannot be interpolated from the available 2-substituted benzyl data, requiring independent characterization [2].

PDE4 inhibition Structure-Activity Relationship (SAR) Regioisomeric differentiation

N6 Unsubstituted Amine: A Key Structural Differentiator from Potent PDE4 Leads

The target compound bears a free primary amine at the N6 position, as confirmed by its IUPAC name and SMILES notation [1]. In the seminal SAR study of this class, the N6-methylamino moiety was found to be crucial for high PDE4 potency; replacement of the N6-methylamino group with other amino substituents was uniformly detrimental to activity [2]. For instance, the lead NCS613 and the highly potent derivative 13b each contain an N6-methylamino group [2]. Therefore, the unsubstituted N6-amine of 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine is structurally analogous to a modification that published evidence identifies as potency-reducing. This makes the compound a valuable tool compound for exploring N6 hydrogen-bond donor effects and for use as a less active control or an SAR-negative probe in PDE4 assay panels [2].

Medicinal chemistry PDE4 inhibitor Hydrogen bond donor

Lack of C2 Substitution: A Scaffold for Exploring Additive Lipophilic Effects

The 9-substituted adenine scaffold of the target compound is unsubstituted at the C2 position [1]. In contrast, the most potent and selective PDE4 inhibitors in this class, such as compound 13b (2-iodo, IC50 = 0.096 nM) and compound 9r (2-trifluoromethyl, IC50 = 1.4 nM), feature large lipophilic substituents at C2 that dramatically enhance potency (up to 450-fold improvement over the C2-unsubstituted lead NCS613) and selectivity (up to 150,000-fold for PDE4) [2]. The target compound therefore provides a C2-unsubstituted baseline that is structurally analogous to the starting scaffold prior to the key potency-enhancing C2 modifications. This allows its use as a reference compound to quantify the additive contribution of C2 substituents in newly designed analogs [2].

Lead optimization Lipophilicity PDE4 selectivity

High-Value Application Scenarios for 9-[(3-Fluorophenyl)methyl]-9H-purin-6-amine Based on Structural Differentiation


Regioisomeric SAR Probe for PDE4 Inhibitor Optimization

For medicinal chemistry teams optimizing PDE4 inhibitors, this compound serves as a unique 3-fluorobenzyl regioisomer probe. Given that published SAR is heavily centered on 2-substituted benzyl analogs like NCS613 [1], the 3-fluoro substitution pattern of 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine enables systematic exploration of the regioisomeric space. Head-to-head profiling against the 2-fluorobenzyl matched pair would quantify the contribution of halogen position to PDE4 affinity, selectivity, and off-target profiles, generating novel intellectual property.

Negative Control for N6-Methylamino Pharmacophore Studies

The N6-unsubstituted amine of this compound is structurally analogous to a modification that published SAR associates with reduced PDE4 potency relative to N6-methylamino leads [1]. This makes it a well-justified negative control in PDE4 enzyme assays. When run alongside an N6-methylamino comparator such as NCS613 (IC50 = 42 nM), any differential activity can be attributed specifically to the N6 hydrogen-bond donor/acceptor properties or steric effects of the methyl group [1].

Baseline Scaffold for C2 Decoration and Fragmentation Screening

As the compound lacks the lipophilic C2 substituents that drive up to 450-fold potency gains in advanced leads [1], it provides an ideal unsubstituted core for fragment-based drug discovery or parallel synthesis. Researchers can use this scaffold to systematically install C2 halogens, alkyl, or aryl groups and measure the resulting PDE4 IC50 shift, directly linking specific C2 modifications to potency improvements [1].

Reference Standard for Analytical Method Development and Quality Control

Commercially available at 95% purity from reputable suppliers , this compound can be employed as a reference standard in HPLC, LC-MS, or NMR method development for purine-containing compound libraries. Its distinct 3-fluorobenzyl chromophore and characteristic 19F NMR signal provide an orthogonal handle for tracking reaction progress and quantifying product purity in synthetic workflows involving 9-substituted purines.

Quote Request

Request a Quote for 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.